molecular formula C23H31NO2 B13431020 3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione

3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione

Cat. No.: B13431020
M. Wt: 353.5 g/mol
InChI Key: NCPARTAPRIYXAZ-MENMYXSPSA-N
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Description

3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione is a synthetic compound that belongs to the class of steroidal molecules It is characterized by the presence of a pyrrolidine ring attached to the androsta-3,5-diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione typically involves the introduction of the pyrrolidine ring onto the androsta-3,5-diene scaffold. One common method involves the reaction of androsta-3,5-diene-11,17-dione with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as chromatography and crystallization are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as peracids, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Pyrrolidinyl)quinolines: These compounds also contain a pyrrolidine ring and exhibit biological activity.

    Pyrrolidine-2,5-diones: Known for their medicinal properties and structural similarity.

    Indole derivatives: Share some structural features and are widely studied for their biological activities.

Uniqueness

3-(1-Pyrrolidinyl)-androsta-3,5-diene-11,17-dione is unique due to its specific steroidal structure combined with the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-3-pyrrolidin-1-yl-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-11,17-dione

InChI

InChI=1S/C23H31NO2/c1-22-10-9-16(24-11-3-4-12-24)13-15(22)5-6-17-18-7-8-20(26)23(18,2)14-19(25)21(17)22/h5,13,17-18,21H,3-4,6-12,14H2,1-2H3/t17-,18-,21+,22-,23-/m0/s1

InChI Key

NCPARTAPRIYXAZ-MENMYXSPSA-N

Isomeric SMILES

C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)N5CCCC5

Canonical SMILES

CC12CCC(=CC1=CCC3C2C(=O)CC4(C3CCC4=O)C)N5CCCC5

Origin of Product

United States

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